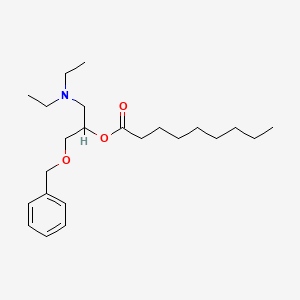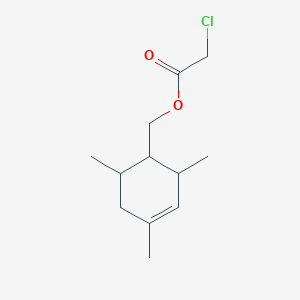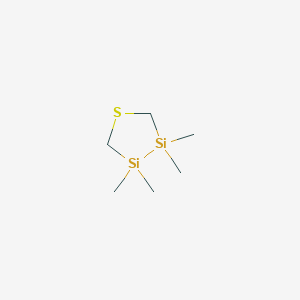![molecular formula C18H16N2O4S2 B12620483 N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 920527-28-2](/img/structure/B12620483.png)
N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by the presence of a sulfamoyl group attached to a biphenyl structure, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with biphenyl-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The biphenyl structure enhances the compound’s ability to interact with hydrophobic regions of proteins, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- N-(4-Sulfamoylphenyl)benzamide
- N-(4-Sulfamoylphenyl)thiadiazole
- N-(4-Sulfamoylphenyl)indazole
Uniqueness
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide is unique due to its biphenyl structure, which provides enhanced stability and hydrophobic interactions compared to other sulfonamide derivatives. This structural feature contributes to its higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
920527-28-2 |
|---|---|
分子式 |
C18H16N2O4S2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-phenyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S2/c19-25(21,22)17-12-8-16(9-13-17)20-26(23,24)18-10-6-15(7-11-18)14-4-2-1-3-5-14/h1-13,20H,(H2,19,21,22) |
InChI 键 |
NKRSMRULFVFNLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)

![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)


![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)


